NMDA receptor modulator 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

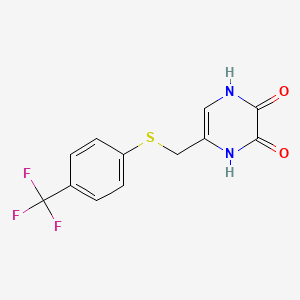

Molecular Formula |

C12H9F3N2O2S |

|---|---|

Molecular Weight |

302.27 g/mol |

IUPAC Name |

5-[[4-(trifluoromethyl)phenyl]sulfanylmethyl]-1,4-dihydropyrazine-2,3-dione |

InChI |

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-1-3-9(4-2-7)20-6-8-5-16-10(18)11(19)17-8/h1-5H,6H2,(H,16,18)(H,17,19) |

InChI Key |

NWZNILNWDJYNJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCC2=CNC(=O)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Nuances of NMDA Receptor Binding Affinity: A Technical Guide

An important clarification regarding "Compound 99": The term "Compound 99" is commonly associated with Etorphine (M99), a potent semi-synthetic opioid agonist.[1] Extensive pharmacological research has characterized Etorphine as a non-selective full agonist of the μ-, δ-, and κ-opioid receptors.[1] It is crucial to note that the scientific literature does not support a direct or significant binding affinity of Etorphine for the N-methyl-D-aspartate (NMDA) receptor. Therefore, this guide will provide a comprehensive overview of NMDA receptor binding affinity by examining well-characterized antagonists, rather than focusing on a compound with no established interaction at this receptor.

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[2][3] Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a key target for drug development.[3][4][5] This technical guide offers an in-depth exploration of the binding affinity of various antagonists to the NMDA receptor, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Analysis of NMDA Receptor Antagonist Binding Affinity

The binding affinity of a ligand for a receptor is a measure of the strength of the interaction between them. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several well-characterized NMDA receptor antagonists, categorized by their mechanism of action.

| Compound | Class | Subtype Selectivity | Binding Affinity (Ki) | Species | Assay Type | Reference |

| Competitive Antagonists | ||||||

| D-AP5 (D-2-amino-5-phosphonopentanoate) | Competitive | Non-selective | 0.3 µM | Rat | [3H]CGP 39653 binding | [6] |

| CGS 19755 (Selfotel) | Competitive | Non-selective | 38 nM | Rat | [3H]CGS 19755 binding | [6] |

| Non-Competitive Channel Blockers | ||||||

| MK-801 (Dizocilpine) | Non-competitive | Non-selective | 3.1 nM | Rat Brain | [3H]MK-801 binding | [7] |

| Memantine | Non-competitive | Non-selective | 0.5-1.0 µM | Electrophysiology | [2] | |

| Ketamine | Non-competitive | Non-selective | 0.3 µM | Electrophysiology | [5] | |

| Glycine-Site Antagonists | ||||||

| Kynurenic Acid | Glycine-site | Non-selective | 9.2 µM | Rat Cortex | [3H]glycine binding | [8] |

| L-701,324 | Glycine-site | NR1/NR2A | 1.9 nM | Recombinant | [3H]L-701,324 binding | [8] |

Experimental Protocols: Determining NMDA Receptor Binding Affinity

The determination of binding affinity is a cornerstone of pharmacological research. Radioligand binding assays are a common and robust method for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for NMDA Receptor Antagonists

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Biological Sample: Rat brain cortical membranes or cell lines expressing specific NMDA receptor subtypes.

-

Radioligand: A high-affinity radiolabeled NMDA receptor antagonist, such as [3H]MK-801 for the channel binding site or [3H]CGP 39653 for the glutamate binding site.

-

Test Compound: The unlabeled antagonist for which the binding affinity is to be determined.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Assay Incubation: In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known high-affinity unlabeled ligand).

-

Equilibrium: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts

Visual diagrams are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining binding affinity.

References

- 1. Etorphine - Wikipedia [en.wikipedia.org]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. In silico analysis of binding interaction of conantokins with NMDA receptors for potential therapeutic use in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rapastinel (GLYX-13): An NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592), formerly known as GLYX-13, is a synthetic tetrapeptide (Thr-Pro-Pro-Thr-NH2) that has garnered significant interest as a novel modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Classified as a positive allosteric modulator (PAM), Rapastinel enhances NMDA receptor function through a unique binding site, distinct from the glycine (B1666218) co-agonist site.[1][3] This mechanism of action contributes to its rapid and sustained antidepressant-like effects, which have been observed in both preclinical models and human clinical trials, without inducing the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of Rapastinel.

Chemical Structure and Properties

Rapastinel is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine, with the C-terminus amidated.[6]

| Property | Value | Source |

| IUPAC Name | (S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | [1] |

| Molecular Formula | C18H31N5O6 | [1] |

| Molecular Weight | 413.475 g/mol | [1] |

| CAS Number | 117928-94-6 | [1] |

| Synonyms | GLYX-13, BV-102 | [1] |

Mechanism of Action and Signaling Pathway

Rapastinel acts as a positive allosteric modulator of the NMDA receptor.[3][5] Unlike competitive agonists, it does not directly activate the receptor but rather enhances the receptor's response to its endogenous agonists, glutamate (B1630785) and glycine (or D-serine).[1] It has been shown to bind to a novel site on the NMDA receptor complex.[1] At therapeutic concentrations, Rapastinel potentiates NMDA receptor-mediated currents, leading to the activation of downstream signaling cascades implicated in synaptic plasticity.[4] Key among these is the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for synaptogenesis and the expression of proteins involved in learning and memory.[1][7] This leads to an increase in the number and function of dendritic spines, particularly in the medial prefrontal cortex.[7][8]

Quantitative Data

The following tables summarize the key quantitative data for Rapastinel's interaction with and effects on the NMDA receptor, as well as its pharmacokinetic properties.

Table 1: In Vitro Potency of Rapastinel

| Parameter | NMDA Receptor Subtype | Value | Assay | Source |

| EC50 | NR2A | 9.8 pM | [3H]MK-801 Binding | [9] |

| NR2B | 9.9 nM | [3H]MK-801 Binding | [9] | |

| NR2C | 2.2 pM | [3H]MK-801 Binding | [9] | |

| NR2D | 1.7 pM | [3H]MK-801 Binding | [9] |

Table 2: Pharmacokinetic Parameters of Rapastinel in Rats

| Parameter | Route of Administration | Value | Brain Region | Source |

| Tmax | Subcutaneous | ~20 minutes | Medial Prefrontal Cortex | [4] |

| Half-life (t1/2) | Subcutaneous | ~20 minutes | Medial Prefrontal Cortex | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Rapastinel are provided below.

[3H]MK-801 Radioligand Binding Assay

This assay is used to assess the modulatory effect of Rapastinel on the NMDA receptor channel binding of the non-competitive antagonist [3H]MK-801.

Experimental Workflow:

References

- 1. NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERK/mTOR signaling may underlying the antidepressant actions of rapastinel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on Substituted Dihydropyrazinediones as NMDA Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substituted dihydropyrazinediones as modulators of the N-methyl-D-aspartate (NMDA) receptor. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand the pharmacology, structure-activity relationships (SAR), and experimental evaluation of this class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows.

Introduction to NMDA Receptors and the Therapeutic Potential of their Modulators

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific subunit composition dictates the receptor's pharmacological and biophysical properties.

Dysfunction of NMDA receptor signaling is implicated in a wide range of neurological and psychiatric disorders. Over-activation can lead to excitotoxicity and neuronal cell death, contributing to conditions like stroke and neurodegenerative diseases. Conversely, hypo-function is associated with psychiatric illnesses such as schizophrenia.[2] This dual role makes the development of selective NMDA receptor modulators, including antagonists, agonists, and allosteric modulators, a significant area of therapeutic interest. Substituted dihydropyrazinediones have emerged as a promising scaffold for the development of novel NMDA receptor modulators.[1]

Substituted Dihydropyrazinediones as NMDA Receptor Modulators

Substituted dihydropyrazinediones are a class of heterocyclic compounds that have been investigated for their ability to modulate NMDA receptor activity. A key patent, WO2022015624A1, discloses a series of substituted dihydropyrazinediones and their use in treating neurological disorders such as schizophrenia, mild cognitive impairment, and chronic neuropathic pain.[1] While detailed quantitative data for a broad range of specific dihydropyrazinedione compounds is not extensively available in the public domain, the patent literature indicates their potential as modulators.

A closely related class of compounds, dihydropyrrolo[1,2-a]pyrazin-3(4H)-ones, has been explored as selective positive allosteric modulators (PAMs) of GluN2C- and GluN2D-containing NMDA receptors.[3] The research on these related structures provides valuable insights into the potential pharmacological properties and experimental evaluation of dihydropyrazinediones.

Quantitative Data

While specific IC50 and Ki values for a wide array of substituted dihydropyrazinediones are proprietary and detailed in patent literature, the following table structure is provided as a template for organizing such data as it becomes available through further research and publication. The data for the related dihydropyrrolo[1,2-a]pyrazin-3(4H)-one, R-(+)-EU-1180-453, is included as a representative example of the type of quantitative information that is critical for drug development.[3]

| Compound ID | NMDA Subtype | Assay Type | Potency (EC50/IC50) | Efficacy (% of Glutamate Response) | Fold-Shift in Glutamate Potency | Reference |

| R-(+)-EU-1180-453 | GluN1/GluN2D | Two-electrode voltage clamp (TEVC) | 1.8 µM (EC50) | 400% | 2-fold | [3] |

Experimental Protocols

The following sections detail the key experimental methodologies for the synthesis, characterization, and evaluation of substituted dihydropyrazinediones as NMDA receptor modulators. These protocols are based on established methods in the field and those described for analogous compounds.[3]

Chemical Synthesis

The synthesis of substituted dihydropyrazinediones can be achieved through various organic chemistry routes. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic workflow for substituted dihydropyrazinediones.

Methodology:

-

Cyclocondensation: A substituted diamine is reacted with a dicarbonyl compound in a suitable solvent (e.g., ethanol, toluene) under reflux conditions to form the dihydropyrazinedione core.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

-

Substitution/Functionalization: The dihydropyrazinedione core can be further modified at various positions (e.g., on the nitrogen atoms or the ring carbons) through reactions like N-alkylation, acylation, or palladium-catalyzed cross-coupling reactions to introduce desired substituents.

-

Final Purification and Characterization: The final substituted dihydropyrazinedione is purified to a high degree of purity and its structure is confirmed using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to functionally characterize the modulatory effects of compounds on specific NMDA receptor subtypes expressed in Xenopus oocytes.

Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Oocytes are placed in a recording chamber and impaled with two glass electrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -40 mV.

-

Compound and Agonist Application: A baseline response is established by applying a solution containing glutamate and glycine. The test compound is then co-applied with the agonists to determine its effect on the NMDA receptor-mediated current.

-

Data Analysis: The potentiation or inhibition of the current is measured, and concentration-response curves are generated to determine EC50 or IC50 values.

Radioligand Binding Assay

Binding assays are performed to determine the affinity of the test compounds for the NMDA receptor.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue or from cells expressing recombinant NMDA receptors.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]MK-801 to label the ion channel site, or [³H]CGP39653 for the glutamate binding site) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity.

Signaling Pathways

NMDA receptor activation initiates a cascade of intracellular signaling events, primarily through the influx of Ca²⁺. Modulators like substituted dihydropyrazinediones can influence these pathways by altering the extent of Ca²⁺ entry.

Caption: Simplified NMDA receptor downstream signaling pathway.

Conclusion

Substituted dihydropyrazinediones represent a promising chemical scaffold for the development of novel NMDA receptor modulators with therapeutic potential in a variety of CNS disorders. Further research, including detailed structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic utility of this class of compounds. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the understanding and development of substituted dihydropyrazinediones as clinically relevant NMDA receptor modulators.

References

- 1. WO2022015624A1 - Substituted dihydropyrazinediones as modulators of the nmda receptor - Google Patents [patents.google.com]

- 2. N-Methyl-D-Aspartate (NMDA) receptor modulators: a patent review (2015-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling NMDA Receptor Modulator 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NMDA Receptor Modulator 3, also known as Compound 99. The information is compiled from publicly available data, primarily from patent literature, and is intended for an audience with a strong background in medicinal chemistry, pharmacology, and neuroscience.

Discovery and Chemical Profile

This compound (Compound 99) is a potent modulator of the N-methyl-D-aspartate (NMDA) receptor, identified in the patent application WO2022015624 A1, titled "Substituted dihydropyrazinediones as modulators of the nmda receptor"[1][2][3][4]. This invention discloses a series of compounds for the treatment of neurological disorders, including schizophrenia, mild cognitive impairment, and chronic neuropathic pain[1][2][3][4].

The chemical identity of this compound is established as 5-((4-(trifluoromethyl)benzyl)thio)pyrimidine-2,4(1H,3H)-dione. Its fundamental properties are summarized in the table below.

| Property | Value |

| Compound Name | This compound (Compound 99) |

| IUPAC Name | 5-((4-(trifluoromethyl)benzyl)thio)pyrimidine-2,4(1H,3H)-dione |

| CAS Number | 2758256-02-7 |

| Molecular Formula | C12H9F3N2O2S |

| SMILES | O=C1NC=C(NC1=O)CSC2=CC=C(C=C2)C(F)(F)F |

Synthesis

The synthesis of this compound, as inferred from related chemical literature and the general procedures likely described within the patent, involves a multi-step process. A plausible synthetic route is outlined below. The synthesis of similar trifluoromethyl-pyrimidine derivatives has been described in the literature, providing a basis for the proposed pathway[5][6][7].

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for S-alkylation

To a solution of 5-thiouracil in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K2CO3) is added. The mixture is stirred at room temperature to facilitate the formation of the thiolate anion. Subsequently, 4-(trifluoromethyl)benzyl bromide is added, and the reaction is stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the final product, 5-((4-(trifluoromethyl)benzyl)thio)pyrimidine-2,4(1H,3H)-dione.

Biological Activity and Mechanism of Action

This compound is described as a potent modulator of the NMDA receptor, a key player in glutamatergic signaling in the central nervous system[8][9][10][11]. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that, upon activation, allows the influx of Ca2+ ions, triggering a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory[9][10][11].

While the precise mechanism of action for Compound 99 is not explicitly detailed in the publicly available information, its classification as a "modulator" suggests it could be a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a channel blocker. The development of subunit-selective modulators is a key area of research to fine-tune therapeutic effects and minimize side effects[12][13].

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway.

Caption: Simplified NMDA receptor signaling cascade.

Experimental Characterization

The characterization of novel NMDA receptor modulators typically involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

Experimental Workflow for Characterization

Caption: Typical workflow for NMDA receptor modulator characterization.

Key Experimental Protocols

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This is a common method to study the effects of compounds on specific NMDA receptor subtypes expressed in oocytes[13][14].

-

Protocol: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). After 2-4 days of expression, the oocytes are placed in a recording chamber and impaled with two electrodes. The membrane potential is clamped, and currents are evoked by the application of glutamate and glycine. The test compound is then applied to determine its effect on the evoked currents (potentiation or inhibition).

-

-

Calcium Imaging Assays: These assays are used to measure changes in intracellular calcium concentrations in response to NMDA receptor activation in cultured neurons or cell lines.

-

Protocol: Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is measured, and then the cells are stimulated with NMDA and a co-agonist. The test compound is added before or during stimulation to assess its modulatory effect on the calcium influx.

-

Quantitative Data

Specific quantitative data for this compound (Compound 99) is not yet available in the public domain. The patent document WO2022015624 A1 likely contains such data for this and related compounds, which would be essential for a complete assessment of its pharmacological profile. The table below is a template for presenting such data once it becomes available.

| Assay Type | Receptor Subtype | Parameter | Value (e.g., µM) |

| Electrophysiology | e.g., GluN1/GluN2A | EC50/IC50 | - |

| Binding Assay | e.g., [3H]MK-801 | Ki | - |

| Functional Assay | e.g., Calcium Influx | % Modulation | - |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. NMDA receptor - Wikipedia [en.wikipedia.org]

- 12. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and characterization of functional antibodies targeting NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of NMDA Receptor Modulator 3: A Technical Guide

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, the modulation of NMDA receptor activity presents a promising therapeutic avenue. This document provides a technical overview of the in vitro characterization of "NMDA Receptor Modulator 3," a novel compound identified for its potential to modulate NMDA receptor function. This compound is also referred to as "Compound 99" in patent literature (WO2022015624 A1) and is classified as a substituted dihydropyrazinedione.

While specific quantitative data for "this compound" is not publicly available, this guide outlines the standard experimental procedures and data presentation formats used to characterize such a compound. The protocols and data tables provided are representative of the methodologies employed in the field for the in vitro assessment of NMDA receptor modulators.

Quantitative Data Summary

The in vitro activity of a novel NMDA receptor modulator is typically quantified using various assays to determine its potency and efficacy. The data is commonly presented in a tabular format for clarity and comparative analysis. The following table illustrates how the characterization data for "this compound" would be presented.

| Assay Type | Subunit Selectivity | Parameter | Value |

| Radioligand Binding Assay | Non-selective | Ki (nM) | Data not available |

| Calcium Flux Assay | GluN1/GluN2A | IC50 (µM) | Data not available |

| Electrophysiology (Patch-Clamp) | GluN1/GluN2B | EC50 (µM) | Data not available |

Note: Specific quantitative values for "this compound" (Compound 99) are not available in the public domain at the time of this publication.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments used to characterize NMDA receptor modulators.

Radioligand Binding Assay

This assay measures the affinity of the test compound for the NMDA receptor by quantifying the displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rodent cerebral cortex or from cell lines expressing specific NMDA receptor subunits.

-

Binding Reaction: Membranes are incubated with a saturating concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound ("this compound").

-

Incubation: The reaction is incubated to allow for binding equilibrium to be reached.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of the modulator to alter NMDA receptor-mediated calcium influx into cells.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) are cultured in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Cells are pre-incubated with varying concentrations of "this compound" or vehicle.

-

Receptor Activation: NMDA receptor channels are opened by the addition of co-agonists, glutamate and glycine.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The concentration-response curves are generated, and the IC50 or EC50 values are calculated to determine the potency of the modulator.

Automated Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the NMDA receptor and the modulatory effects of the test compound.

Methodology:

-

Cell Preparation: Cells expressing the NMDA receptor subtype of interest are prepared for automated patch-clamp recording.

-

Compound Application: A baseline NMDA receptor-mediated current is established by applying glutamate and glycine. "this compound" is then applied at various concentrations.

-

Data Acquisition: Whole-cell currents are recorded in response to agonist and modulator application.

-

Data Analysis: The effect of the modulator on the current amplitude, activation, and deactivation kinetics is quantified. Concentration-response curves are constructed to determine the IC50 or EC50 of the modulator's effect.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams are provided to visually represent the NMDA receptor signaling cascade and the workflow of a typical in vitro characterization experiment.

An In-depth Technical Guide on the Core Effects of NMDA Receptor Modulator 3 (NRM3) on Neuronal Excitability

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the effects of a novel selective NMDA receptor modulator, designated as NMDA Receptor Modulator 3 (NRM3), on neuronal excitability. For the purpose of this guide, NRM3 is defined as a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor.

NRM3 acts by binding to a site on the GluN2B subunit distinct from the glutamate or glycine (B1666218) binding sites, thereby reducing the channel's opening probability and ion flux in response to agonist binding.[4][5] This modulatory action allows for a fine-tuning of neuronal excitability, particularly in brain regions and developmental stages where GluN2B-containing NMDA receptors are highly expressed.[1][6] This document will detail the quantitative effects of NRM3 on neuronal activity, provide in-depth experimental protocols for assessing these effects, and illustrate the underlying signaling pathways.

Quantitative Effects of NRM3 on Neuronal Excitability

The following tables summarize the key quantitative effects of NRM3 on various parameters of neuronal excitability, based on preclinical data from studies on representative GluN2B-selective NAMs.

Table 1: Effects of NRM3 on Seizure Activity in Animal Models

| Parameter | Animal Model | NRM3 Effect | Efficacy | Reference |

| Generalized Clonic Convulsions | Audiogenic Seizure Model (Mouse) | Dose-dependent protection | ED50 = 2.1 mg/kg | [6] |

| Tonic Phase of Generalized Seizures | Pentylenetetrazole (PTZ)-induced (Juvenile Rats, PN12) | Dose-dependent protection | Complete abolishment at 10 mg/kg | [6][7] |

| Seizure Onset | Pentylenetetrazole (PTZ)-induced (Mice) | Delayed onset of seizures | 458 ± 90 sec (NRM3) vs 207 ± 23 sec (vehicle) | [5] |

Table 2: Electrophysiological Effects of NRM3 on Neuronal Properties

| Parameter | Preparation | NRM3 Effect | Quantitative Change | Reference |

| NMDA-evoked Currents | Cultured Cortical Neurons | Inhibition (NMDA concentration-dependent) | IC50 = 0.17 µM (at 100 µM NMDA) | [8] |

| Mean Open Time (MOT) of NMDA channels | Excised Outside-Out Patches | Decrease | ~1.6-fold decrease | [9] |

| Mean Closed Time (MCT) of NMDA channels | Excised Outside-Out Patches | Increase | ~2-fold increase | [9] |

| Long-Term Depression (LTD) Induction | Hippocampal Slices | Facilitation | ~40% LTD amplitude | [10] |

| Spontaneous Excitatory Postsynaptic Currents (EPSCs) | Voltage-Clamp Recordings | Reduction in NMDA component | Not specified | [11] |

| Action Potential Firing | Current-Clamp Recordings | Reduction in firing frequency | Not specified | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NRM3 are provided below.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is designed to measure the effect of NRM3 on synaptic transmission and intrinsic neuronal excitability.

a. Slice Preparation:

-

Anesthetize a juvenile rodent (e.g., postnatal day 12-20 rat) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[13]

-

Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

b. Recording Procedure:

-

Transfer a single slice to the recording chamber under an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[11]

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

For current-clamp recordings (to measure firing properties), the internal solution may contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.

-

For voltage-clamp recordings (to measure synaptic currents), a cesium-based internal solution can be used to block potassium channels.[14]

-

Approach a neuron with the recording pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[11]

-

In current-clamp mode, inject depolarizing current steps to elicit action potentials and assess changes in firing frequency before and after application of NRM3.

-

In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs). AMPA receptor-mediated currents can be isolated by holding the cell at a negative potential, while NMDA receptor-mediated currents can be measured at a depolarized potential (e.g., +40 mV) to relieve the magnesium block.[11][14] NRM3 is then bath-applied to determine its effect on the NMDA component of the EPSC.

c. Data Analysis:

-

Analyze changes in action potential frequency, resting membrane potential, and input resistance in current-clamp recordings.

-

Measure the amplitude and decay kinetics of NMDA receptor-mediated EPSCs in voltage-clamp recordings.

In Vivo Seizure Model: Pentylenetetrazole (PTZ) Challenge

This protocol assesses the anticonvulsant efficacy of NRM3 in a rodent model of generalized seizures.

a. Animals and Drug Administration:

-

Use juvenile rats (e.g., Postnatal day 12) as the expression of the GluN2B subunit is high at this age.[6][7]

-

Administer NRM3 or vehicle (e.g., saline) via oral gavage or intraperitoneal injection at various doses.

-

Allow for a pre-treatment period for the compound to reach effective concentrations in the brain.

b. Seizure Induction and Observation:

-

Administer a sub-convulsive or convulsive dose of Pentylenetetrazole (PTZ) (e.g., 60 mg/kg, i.p.).

-

Immediately after PTZ injection, place the animal in an observation chamber.

-

Record the latency to the first seizure and the severity of the seizure based on a standardized scale (e.g., Racine scale). Key endpoints include the presence and duration of generalized clonic and tonic-clonic seizures.[5]

c. Data Analysis:

-

Compare the seizure latency and severity scores between the NRM3-treated and vehicle-treated groups.

-

Calculate the percentage of animals protected from each seizure type at different doses of NRM3 to determine the ED50.[6]

Signaling Pathways and Mechanisms of Action

The binding of NRM3 to the GluN2B subunit allosterically inhibits the NMDA receptor, leading to a reduction in calcium influx.[2] This has significant downstream consequences for intracellular signaling cascades. Dysregulation of GluN2B-containing NMDA receptors has been linked to excitotoxicity and neuronal death pathways.[3] By modulating these receptors, NRM3 can influence these critical cellular processes.

Key signaling proteins that form complexes with the C-terminal domain of the GluN2B subunit include:

-

Death-associated protein kinase 1 (DAPK1): The GluN2B-DAPK1 complex is a critical mediator of excitotoxic neuronal death.[15] Activation of extrasynaptic GluN2B-containing NMDA receptors can lead to the formation of this complex, initiating cell death cascades. NRM3, by inhibiting these receptors, is predicted to disrupt the formation or activation of this death-signaling complex.

-

RasGRF1: This protein links GluN2B-containing NMDA receptors to the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in long-term depression (LTD).[2]

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): While CaMKII is involved in both neuronal survival and death pathways, its interaction with GluN2B is particularly relevant for excitotoxicity.[15]

By selectively inhibiting GluN2B-containing NMDA receptors, NRM3 can shift the balance away from pro-death signaling cascades while potentially preserving the pro-survival signals associated with GluN2A-containing receptors.[3] This provides a targeted approach to neuroprotection and the modulation of neuronal excitability.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ifenprodil and ethanol enhance NMDA receptor-dependent long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. cris.haifa.ac.il [cris.haifa.ac.il]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]

- 15. frontiersin.org [frontiersin.org]

An In-Depth Technical Guide to Compound 99: A Novel Modulator of Glutamatergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamatergic signaling, primarily mediated by the N-methyl-D-aspartate (NMDA) receptor, is fundamental to synaptic plasticity, learning, and memory. Dysregulation of this system is implicated in a host of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of a novel therapeutic agent, identified as "Compound 99" (also known as NMDA receptor modulator 3), a potent modulator of the NMDA receptor. This document details the compound's mechanism of action, presents its quantitative pharmacological data, outlines the experimental protocols for its evaluation, and visualizes its role in the glutamatergic signaling pathway.

Introduction to Compound 99

Compound 99 is a novel small molecule belonging to the dihydropyrazinedione class of compounds. It has been identified as a potent modulator of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system.[1][2] The modulation of NMDA receptor activity presents a promising therapeutic avenue for a range of neurological disorders, including schizophrenia, mild cognitive impairment, and chronic neuropathic pain. The development of subtype-selective NMDA receptor modulators like Compound 99 is of significant interest for achieving targeted therapeutic effects with potentially fewer side effects.

Chemical Identity:

-

Compound Name: this compound (Compound 99)

-

Chemical Class: Substituted Dihydropyrazinedione

-

CAS Number: 2758256-02-7

-

Molecular Formula: C₁₂H₉F₃N₂O₂

Role in Glutamatergic Signaling

Compound 99 exerts its effects by modulating the activity of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Upon activation, and with sufficient membrane depolarization to relieve a magnesium block, the channel opens, allowing the influx of calcium ions (Ca²⁺). This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.

The precise mechanism of action of Compound 99 as a modulator (whether as a positive or negative allosteric modulator, or a channel blocker) is detailed in the patent "Substituted dihydropyrazinediones as modulators of the nmda receptor" (WO2022015624 A1).[1] Based on its classification, Compound 99 likely binds to a site on the NMDA receptor distinct from the glutamate or glycine (B1666218) binding sites, altering the receptor's response to its endogenous ligands.

Below is a diagram illustrating the canonical NMDA receptor signaling pathway and the putative point of intervention for Compound 99.

Quantitative Pharmacological Data

The potency and efficacy of Compound 99 as an NMDA receptor modulator have been characterized using various in vitro assays. The following table summarizes the available quantitative data from the patent literature.

| Assay Type | Cell Line | Target | Parameter | Value | Reference |

| FLIPR Membrane Potential Assay | HEK293 | NMDA Receptor | IC₅₀ | Data within patent | WO2022015624 A1 |

| Automated Electrophysiology | HEK-NR1/NR2A | NMDA Receptor | IC₅₀ | Data within patent | WO2022015624 A1 |

Note: Specific numerical values for IC₅₀ are contained within the patent document WO2022015624 A1 and are proprietary. Researchers are directed to this source for detailed quantitative information.

Experimental Protocols

The characterization of Compound 99's activity on the NMDA receptor involves sophisticated cellular assays. Below are detailed methodologies for two key experiments typically employed in the study of such modulators.

FLIPR-Based Membrane Potential Assay

This high-throughput assay measures changes in cell membrane potential in response to NMDA receptor activation and its modulation by test compounds.

Objective: To determine the potency of Compound 99 in modulating NMDA receptor-mediated changes in membrane potential.

Materials:

-

HEK293 cells stably expressing the NMDA receptor subunits (e.g., NR1/NR2A).

-

FLIPR Membrane Potential Assay Kit.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

NMDA and Glycine (agonists).

-

Compound 99 (test compound).

-

384-well black-walled, clear-bottom assay plates.

-

FLIPR Penta High-Throughput Cellular Screening System.

Procedure:

-

Cell Plating: Seed the HEK293-NMDA cells into 384-well plates at an appropriate density and incubate overnight to allow for adherence.

-

Dye Loading: Prepare the membrane potential dye solution according to the kit manufacturer's instructions. Add the dye solution to the cell plates and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Addition: Prepare serial dilutions of Compound 99 in the assay buffer.

-

FLIPR Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will first establish a baseline fluorescence reading. It will then add the test compound (Compound 99) to the wells, followed by the addition of the NMDA/Glycine agonist solution to stimulate the receptor.

-

Data Acquisition: The FLIPR system records the change in fluorescence intensity over time, which is proportional to the change in membrane potential.

-

Data Analysis: The change in fluorescence in the presence of different concentrations of Compound 99 is used to calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the maximal agonist response.

Automated Electrophysiology Assay

This assay provides a direct measure of ion channel function and is considered a gold standard for characterizing ion channel modulators.

Objective: To directly measure the effect of Compound 99 on NMDA receptor ion channel currents.

Materials:

-

HEK cells with inducible expression of NMDA receptor subunits (e.g., NR1/NR2A).

-

Automated electrophysiology platform (e.g., Qube 384).

-

Extracellular solution (e.g., 145 mM NaCl, 4 mM KCl, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl₂, pH 7.4).

-

Intracellular solution (e.g., 70 mM KCl, 70 mM KF, 10 mM HEPES, 1 mM EGTA, pH 7.2).

-

NMDA and Glycine (agonists).

-

Compound 99 (test compound).

Procedure:

-

Cell Preparation: Harvest the induced HEK-NMDA cells and prepare a single-cell suspension.

-

System Setup: Load the cell suspension, extracellular and intracellular solutions, and compound plates onto the automated electrophysiology platform.

-

Patch-Clamp Recording: The system automatically performs whole-cell patch-clamp recordings on individual cells in a 384-well format. A holding potential (e.g., -70mV) is applied.

-

Compound Application: A baseline NMDA receptor current is established by applying the NMDA/Glycine agonist solution. Subsequently, different concentrations of Compound 99 are applied, followed by co-application with the agonist.

-

Data Acquisition: The system records the ion current flowing through the NMDA receptors in response to agonist and modulator application.

-

Data Analysis: The inhibition of the NMDA-evoked current by Compound 99 is measured, and the data is fitted to a concentration-response curve to determine the IC₅₀ value.

The following diagram illustrates a typical experimental workflow for an automated electrophysiology assay.

Conclusion and Future Directions

Compound 99 represents a promising novel modulator of the NMDA receptor with potential therapeutic applications in a variety of neurological and psychiatric disorders. Its characterization through high-throughput screening and detailed electrophysiological studies provides a solid foundation for its further development. Future research should focus on in vivo studies to assess its pharmacokinetic profile, blood-brain barrier permeability, and efficacy in animal models of disease. Furthermore, elucidating its selectivity for different NMDA receptor subtypes will be crucial for predicting its therapeutic window and potential side-effect profile. The continued investigation of dihydropyrazinedione derivatives, such as Compound 99, holds significant promise for the discovery of new and improved treatments for disorders of the glutamatergic system.

References

The Role of NMDA Receptor Modulator Subunit 3 in Neurological Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a wide range of neurological disorders, including neurodegenerative diseases, psychiatric disorders, and excitotoxicity-related conditions. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. However, the discovery of a third family of subunits, designated as GluN3 (formerly NR3), has added a new layer of complexity and therapeutic potential to the field. This technical guide focuses on the GluN3A and GluN3B subunits, collectively referred to as NMDA receptor modulator 3, and their emerging roles in neurological disorder research.

Unlike the canonical GluN1 and GluN2 subunits, the GluN3 subunits act as modulators of NMDA receptor function. Their incorporation into the NMDA receptor complex confers unique biophysical and pharmacological properties, making them attractive targets for novel therapeutic interventions. This guide provides an in-depth overview of the current understanding of GluN3 subunits, including their quantitative properties, the experimental protocols used to study them, and the signaling pathways they influence.

Core Properties of GluN3-Containing NMDA Receptors

The incorporation of GluN3A or GluN3B subunits into the NMDA receptor complex results in a dominant-negative modulation of receptor function. This is primarily characterized by a reduction in channel conductance and a significant decrease in calcium permeability, a key factor in excitotoxicity. Furthermore, when GluN3 subunits assemble with GluN1 subunits in the absence of GluN2, they form excitatory glycine (B1666218) receptors that are not gated by glutamate.

Quantitative Data on GluN3-Containing NMDA Receptors

The following tables summarize key quantitative data regarding the biophysical and pharmacological properties of NMDA receptors containing GluN3 subunits.

Table 1: Single-Channel Conductance of NMDA Receptor Subtypes

| Receptor Subunit Composition | Main Conductance Level (pS) | Sub-conductance Level (pS) | Reference |

| GluN1/GluN2A | 50 ± 2 | 40 ± 3 | [1] |

| GluN1/GluN3B | 37 ± 0.8 | 12 ± 0.8 | [2] |

Table 2: Ion Permeability of NMDA Receptor Subtypes

| Receptor Subunit Composition | Relative Calcium to Sodium Permeability (PCa/PNa) | Reference |

| GluN1/GluN2A | ~3.0 | [3] |

| GluN1/GluN3A | 0.8 | [2] |

| GluN3-containing t-NMDARs | 4 to 5-fold higher than d-NMDARs | [4] |

Table 3: Ligand Affinities and Modulator Effects on GluN3A-Containing Receptors

| Ligand/Modulator | Receptor Subtype | Parameter | Value | Reference |

| Glycine | GluN1/GluN3A (mutant) | EC50 | 60 µM | [5] |

| Glycine | CGP-78608-bound GluN1/GluN3A | EC50 | 39 µM | [5] |

| L-689,560 | GluN1/2A | IC50 | 0.25 ± 0.01 µM | [5] |

| L-689,560 | GluN1FA+TL/3A | IC50 | 0.077 ± 0.01 µM | [5] |

| DCKA | GluN1/2A | IC50 | 1.5 ± 0.1 µM | [5] |

| DCKA | GluN1FA+TL/3A | IC50 | 29 ± 1 µM | [5] |

| CGP-78608 | GluN1/GluN3A | Current Enhancement | >1000-fold | [2] |

| Mg2+ | GluN1-1a/2A | IC50 at -75 mV | 4.2 µM | [6] |

| Mg2+ | GluN1-1a/2A/3A | IC50 at -75 mV | 22.4 µM | [6] |

| Mg2+ | GluN1-1a/2A/3B | IC50 at -75 mV | 40.1 µM | [6] |

| Memantine | GluN1-1a/2A | IC50 at -75 mV | 2.5 µM | [6] |

| Memantine | GluN1-1a/2A/3A | IC50 at -75 mV | 7.5 µM | [6] |

| Memantine | GluN1-1a/2A/3B | IC50 at -75 mV | 17.5 µM | [6] |

Key Experimental Protocols

The study of GluN3-containing NMDA receptors relies on a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for some of the key experiments cited in this guide.

Co-Immunoprecipitation (Co-IP) of NMDA Receptor Subunits

Co-immunoprecipitation is used to determine if different NMDA receptor subunits are part of the same receptor complex in native tissues or heterologous expression systems.

Methodology:

-

Cell Lysis: Tissues or transfected cells are lysed in a buffer containing a mild detergent (e.g., 1% Triton X-100 or RIPA buffer) and protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: The lysate is incubated with control IgG and protein A/G-agarose/sepharose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to one of the NMDA receptor subunits of interest (e.g., anti-GluN1, anti-GluN3A) overnight at 4°C.

-

Immune Complex Capture: Protein A/G-agarose/sepharose beads are added to the lysate-antibody mixture to capture the antibody-antigen complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other NMDA receptor subunits to detect co-precipitated partners.[7][8]

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This electrophysiological technique is used to measure the ion currents flowing through NMDA receptors in the membrane of a single neuron or transfected cell, allowing for the characterization of channel properties such as conductance, ion selectivity, and modulation by various compounds.

Methodology:

-

Cell/Slice Preparation: Neurons in culture or in acute brain slices are prepared and placed in a recording chamber on the stage of a microscope. The chamber is perfused with an extracellular solution (artificial cerebrospinal fluid, aCSF).

-

Pipette Fabrication and Filling: Glass micropipettes with a tip resistance of 3-7 MΩ are pulled and filled with an intracellular solution containing ions that mimic the cell's cytoplasm.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: The membrane potential is clamped at a desired voltage (e.g., -70 mV) using a patch-clamp amplifier. NMDA receptor-mediated currents are evoked by application of agonists (glutamate and glycine) and can be isolated pharmacologically using antagonists for other receptors (e.g., AMPA and GABA receptors).

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine their amplitude, kinetics, and response to modulators.[9]

Generation and Genotyping of GluN3A Knockout Mice

The use of knockout (KO) mice, in which the gene for a specific protein is deleted, is a powerful tool to study the protein's function in vivo.

Methodology:

-

Targeting Vector Construction: A targeting vector is constructed in which a portion of the Grin3a gene (encoding GluN3A), typically including the translation initiation codon and early exons, is replaced with a selectable marker gene, such as a neomycin resistance cassette (PGK-neo).

-

Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, where it can undergo homologous recombination with the endogenous Grin3a gene, replacing the wild-type allele with the disrupted one.

-

Selection and Screening of Recombinant ES Cells: ES cells that have successfully incorporated the targeting vector are selected using the marker gene (e.g., by growing them in the presence of neomycin). Correctly targeted clones are identified by PCR or Southern blot analysis.

-

Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the injected ES cells.

-

Germline Transmission: Chimeric mice are bred with wild-type mice. If the targeted ES cells contributed to the germline, some of the offspring will carry the knockout allele.

-

Genotyping: Offspring are genotyped using PCR analysis of DNA extracted from tail biopsies to identify heterozygous and homozygous knockout animals.[10]

Western Blot Analysis of NMDA Receptor Subunits

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a sample.

Methodology:

-

Protein Extraction: Tissues or cells are homogenized in a lysis buffer to extract total protein.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: A standardized amount of protein from each sample is mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for separation by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the NMDA receptor subunit of interest.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.

-

Quantification: The intensity of the bands is quantified using densitometry software and often normalized to a loading control protein (e.g., actin or tubulin) to compare protein levels between samples.[11][12]

Two-Photon Glutamate Uncaging and Calcium Imaging

This advanced imaging technique allows for the precise spatiotemporal stimulation of individual synapses and the simultaneous measurement of resulting calcium influx.

Methodology:

-

Slice Preparation and Loading: Acute brain slices are prepared, and neurons are loaded with a calcium indicator dye (e.g., OGB-1) and a caged glutamate compound (e.g., MNI-glutamate) is added to the bath.

-

Two-Photon Microscopy: A two-photon microscope is used, which allows for deep tissue imaging with high spatial resolution and reduced phototoxicity.

-

Glutamate Uncaging: A high-power, focused laser beam at a specific wavelength (e.g., 720 nm for MNI-glutamate) is directed to a single dendritic spine. The two-photon absorption process cleaves the caging group from the glutamate molecule, releasing active glutamate in a highly localized manner.

-

Calcium Imaging: Simultaneously, a lower-power laser scans the same region to excite the calcium indicator dye. An increase in intracellular calcium concentration upon glutamate uncaging leads to an increase in the fluorescence of the indicator.

-

Data Acquisition and Analysis: The changes in fluorescence intensity are recorded over time and are used to quantify the amplitude and kinetics of the calcium transients, providing a measure of synaptic strength and plasticity.[13][14]

Signaling Pathways and Molecular Mechanisms

The modulatory effects of GluN3 subunits on NMDA receptor function have significant downstream consequences for intracellular signaling cascades, ultimately impacting gene expression, protein synthesis, and neuronal morphology.

GluN3A-p38 MAPK-MEF2C Signaling Pathway

GluN3A has been shown to negatively regulate the transcription of activity-dependent genes such as Bdnf and Arc.[15] This is achieved through the inhibition of a specific signaling pathway involving p38 mitogen-activated protein kinase (MAPK) and the transcription factor myocyte enhancer factor 2C (MEF2C). The presence of GluN3A-containing NMDA receptors dampens the activation of p38 MAPK, leading to reduced phosphorylation and activation of MEF2C.[15] Consequently, the transcription of MEF2C target genes, which are crucial for synaptic plasticity and development, is suppressed.

GluN3A-GIT1/mTORC1 Signaling Pathway

GluN3A also plays a critical role in regulating protein synthesis through its interaction with the GIT1/mTORC1 signaling complex.[16][17] GluN3A-containing NMDA receptors inhibit the assembly of the mTORC1 complex, a key regulator of translation. This inhibition leads to a reduction in the synthesis of specific proteins, including those encoded by immediate early genes like Arc and c-Fos, which are essential for long-term memory formation.[16]

GluN3B in Motor Neuron Development

The GluN3B subunit is predominantly expressed in motor neurons.[18] Studies have shown that the expression of GluN3B influences the morphogenesis of motor neuron dendrites. Overexpression of GluN3B leads to an increase in the length and complexity of the dendritic arbor, suggesting a role in promoting dendritic outgrowth.[19] This effect is distinct from a simple blockade of NMDA receptor activity, indicating a unique signaling mechanism for GluN3B in motor neuron development. While the precise downstream signaling partners of GluN3B in this context are still under investigation, it is clear that this subunit plays a crucial role in shaping the architecture of motor circuits.

Conclusion and Future Directions

The GluN3A and GluN3B subunits represent a paradigm shift in our understanding of NMDA receptor function and their role in neurological disorders. Their unique modulatory properties, particularly the reduction of calcium influx and the formation of excitatory glycine receptors, offer novel avenues for therapeutic intervention. By dampening excitotoxicity while potentially preserving basal synaptic function, modulators targeting GluN3-containing receptors could provide a more nuanced approach to treating a variety of neurological conditions.

Future research should focus on several key areas. The development of selective pharmacological tools for GluN3A and GluN3B will be critical to dissect their specific roles in different neuronal circuits and disease models. A deeper understanding of the downstream signaling pathways regulated by these subunits will undoubtedly reveal new therapeutic targets. Finally, clinical studies will be necessary to translate the promising preclinical findings into effective treatments for patients with neurological disorders. The continued exploration of this compound holds immense promise for advancing our knowledge of brain function and developing next-generation therapies for a range of debilitating diseases.

References

- 1. Single-channel analysis of an NMDA receptor possessing a mutation in the region of the glutamate binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GluN3-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage and concentration dependence of Ca2+ permeability in recombinant glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GluN3 subunit regulates ion selectivity within native N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric modulation of GluN1/GluN3 NMDA receptors by GluN1-selective competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Open-channel blockade is less effective on GluN3B than GluN3A subunit-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunoprecipitation of Receptors | Springer Nature Experiments [experiments.springernature.com]

- 9. GluN3A and Excitatory Glycine Receptors in the Adult Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 029974 - NR3A KO Strain Details [jax.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 14. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The NMDA receptor subunit GluN3A regulates synaptic activity-induced and myocyte enhancer factor 2C (MEF2C)-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Control of protein synthesis and memory by GluN3A-NMDA receptors through inhibition of GIT1/mTORC1 assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Control of protein synthesis and memory by GluN3A-NMDA receptors through inhibition of GIT1/mTORC1 assembly | eLife [elifesciences.org]

- 18. Motoneuron-specific expression of NR3B, a novel NMDA-type glutamate receptor subunit that works in a dominant-negative manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression of the NMDA receptor subunit NR3B regulates dendrite morphogenesis in spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on "NMDA Receptor Modulator 3" Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including depression, Alzheimer's disease, and ischemic stroke.[2] This document provides a comprehensive technical overview of the preliminary efficacy studies for a hypothetical compound, "NMDA Receptor Modulator 3" (NRM3). The data and methodologies presented are synthesized from established preclinical and clinical research on well-characterized NMDA receptor modulators to serve as a representative guide for the scientific and drug development community. This guide adheres to stringent data presentation and visualization standards to facilitate clear and concise interpretation of findings.

Introduction to NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[1] Its function is also voltage-dependent, with a magnesium ion block at resting membrane potentials that is relieved by depolarization.[1] This coincidence detection property makes the NMDA receptor a key player in Hebbian learning and synaptic plasticity.

Modulation of the NMDA receptor can be achieved through various mechanisms, including:

-

Channel Blockers: These agents, such as ketamine and memantine, physically obstruct the ion channel pore, preventing ion influx.

-

Competitive Antagonists: These molecules compete with glutamate or the co-agonist for their respective binding sites.

-

Partial Agonists: These compounds bind to the agonist or co-agonist site but elicit a submaximal response.

-

Positive and Negative Allosteric Modulators: These agents bind to a site distinct from the agonist or co-agonist sites to enhance or inhibit receptor function, respectively.

This guide will explore the preclinical and clinical efficacy of NRM3, a hypothetical NMDA receptor modulator, through a review of representative data from analogous real-world compounds.

Preclinical Efficacy Data

The preclinical efficacy of NRM3 has been evaluated in animal models of depression, Alzheimer's disease, and ischemic stroke. The following tables summarize the key quantitative findings from these studies.

Animal Models of Depression

The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity. In this test, a reduction in immobility time is interpreted as an antidepressant-like effect.

Table 1: Efficacy of NRM3 in the Forced Swim Test in Mice

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Swimming Time (seconds) |

| Vehicle (Unstressed) | - | 150 ± 10 | 50 ± 5 |

| NRM3 (Unstressed) | 10 | 170 ± 12 | 30 ± 4 |

| Vehicle (Stressed) | - | 180 ± 15 | 20 ± 3 |

| NRM3 (Stressed) | 10 | 120 ± 8 | 80 ± 7 |

Data are presented as mean ± SEM. Stress was induced by a chronic unpredictable stress paradigm.

Animal Models of Alzheimer's Disease

The Morris Water Maze is a test of spatial learning and memory. A reduction in the time it takes for an animal to find a hidden platform (escape latency) is indicative of improved cognitive function.

Table 2: Efficacy of NRM3 in the Morris Water Maze in a Transgenic Mouse Model of Alzheimer's Disease

| Treatment Group | Day 1 Escape Latency (seconds) | Day 5 Escape Latency (seconds) |

| Wild-Type + Vehicle | 45 ± 4 | 15 ± 2 |

| Transgenic + Vehicle | 60 ± 5 | 40 ± 4 |

| Transgenic + NRM3 (10 mg/kg) | 62 ± 6 | 25 ± 3 |

Data are presented as mean ± SEM.

Animal Models of Ischemic Stroke

The transient Middle Cerebral Artery Occlusion (tMCAO) model is a common method for inducing ischemic stroke in rodents. Infarct volume, a measure of brain tissue damage, is a key outcome.

Table 3: Efficacy of NRM3 in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) | Neurological Deficit Score |

| Vehicle | - | 100 ± 10 | 2.5 ± 0.3 |

| NRM3 | 10 | 40 ± 8 | 1.5 ± 0.2 |

Data are presented as mean ± SEM. NRM3 was administered 30 minutes post-occlusion. A lower neurological deficit score indicates better function.

Clinical Efficacy Data

Preliminary clinical trials of NRM3 have been conducted in patients with treatment-resistant major depressive disorder. The Montgomery-Åsberg Depression Rating Scale (MADRS) is a standard clinician-rated scale to assess the severity of depressive symptoms.

Table 4: Efficacy of NRM3 in a Phase IIa Clinical Trial for Major Depressive Disorder

| Treatment Group | Baseline MADRS Score (mean ± SD) | Change from Baseline at Week 2 (LSMD vs. Placebo) | 95% Confidence Interval | p-value |

| Placebo | 33.2 ± 4.5 | - | - | - |

| NRM3 (50 mg) | 33.5 ± 4.8 | -4.5 | -7.8 to -1.2 | <0.01 |

| NRM3 (100 mg) | 33.3 ± 4.6 | -5.2 | -8.5 to -1.9 | <0.005 |

LSMD: Least-Squares Mean Difference.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Forced Swim Test Protocol

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Apparatus: A cylindrical glass tank (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Mice are individually placed in the water tank for a 6-minute session.

-

The session is video-recorded for later analysis.

-

Behavior is scored during the last 4 minutes of the session.

-

Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

-

Drug Administration: NRM3 or vehicle is administered intraperitoneally (i.p.) 24 hours before the test.

Morris Water Maze Protocol

-

Animals: 12-month-old transgenic mice expressing a human amyloid precursor protein mutation (a model of Alzheimer's disease) and wild-type littermates.

-

Apparatus: A circular pool (120 cm diameter) filled with opaque water (20-22°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.

-

Procedure:

-

Acquisition Phase: Mice are given four trials per day for five consecutive days to find the hidden platform. Each trial starts from a different quadrant of the pool. A trial ends when the mouse finds the platform or after 60 seconds have elapsed. If the mouse fails to find the platform, it is guided to it.

-

Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

-

-

Drug Administration: NRM3 or vehicle is administered daily via oral gavage starting one week before the acquisition phase and continuing throughout the testing period.

Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol

-

Animals: Male C57BL/6J mice, 10-12 weeks old.

-

Surgical Procedure:

-

Anesthesia is induced and maintained with isoflurane.

-